molecular formula C9H9N3O6S3 B13996257 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid CAS No. 68322-95-2

2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid

Cat. No.: B13996257
CAS No.: 68322-95-2
M. Wt: 351.4 g/mol
InChI Key: VXNGOCHAONEDDA-UHFFFAOYSA-N
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Description

2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl and carboxymethyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thioglycolic acid under controlled conditions to introduce the sulfanyl groups. This is followed by carboxymethylation using chloroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfanyl groups can form strong bonds with metal ions, making the compound effective in chelation therapy. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(carboxymethylsulfanyl)-5-phenyl-pyrimidin-2-ylsulfanyl-acetic acid
  • 4-(4-Carboxymethylsulfanyl-benzyl)-phenylsulfanyl-acetic acid
  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid

Uniqueness

2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid is unique due to its triazine core, which provides distinct chemical properties compared to pyrimidine-based compounds. The presence of multiple sulfanyl and carboxymethyl groups enhances its reactivity and potential for forming complex structures .

Properties

CAS No.

68322-95-2

Molecular Formula

C9H9N3O6S3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[[4,6-bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C9H9N3O6S3/c13-4(14)1-19-7-10-8(20-2-5(15)16)12-9(11-7)21-3-6(17)18/h1-3H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

VXNGOCHAONEDDA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC1=NC(=NC(=N1)SCC(=O)O)SCC(=O)O

Origin of Product

United States

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